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molecular formula C8H8N2O3 B1489673 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid CAS No. 858956-25-9

2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

Cat. No. B1489673
M. Wt: 180.16 g/mol
InChI Key: IKDLJHIRCTZDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863220B2

Procedure details

To a mixture of 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step A1 or A2) (184 g, 1.02 mol) in water (45 mL) and concentrated hydrochloric, acid (292 g, 3 mol) at 8-12° C. was added dropwise aqueous sodium hypochlorite solution, (8.4%, 1.02 kg, 1.15 mol) over 2 h so that with cooling the reaction mixture was maintained at 8-10° C. The mixture was then held at 10-12° C. for 1 h and the conversion was monitored by HPLC. When less than 5% of the starting material remained solid sodium bisulfite was added until a negative KI starch paper test was obtained. The mixture was cooled to 5° C., and the suspended product was isolated by filtration and washed with a minimum amount of cold water. The product was then dried to constant weight in vacuum-oven at 50° C. to afford the title compound (194 g); m.p. 189-190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
292 g
Type
reactant
Reaction Step Two
Quantity
1.02 kg
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[NH:5][C:6](=[O:13])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=2)[CH2:3][CH2:2]1.[Cl:14][O-].[Na+].S(=O)(O)[O-].[Na+]>O>[Cl:14][C:7]1[C:6](=[O:13])[NH:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:9][C:8]=1[C:10]([OH:12])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
acid
Quantity
292 g
Type
reactant
Smiles
Name
Quantity
1.02 kg
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated hydrochloric
TEMPERATURE
Type
TEMPERATURE
Details
with cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the suspended product was isolated by filtration
WASH
Type
WASH
Details
washed with a minimum amount of cold water
CUSTOM
Type
CUSTOM
Details
The product was then dried to constant weight in vacuum-oven at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 194 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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